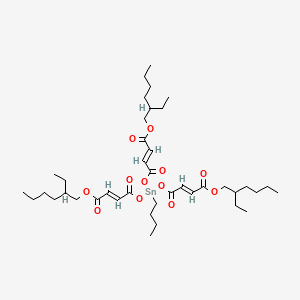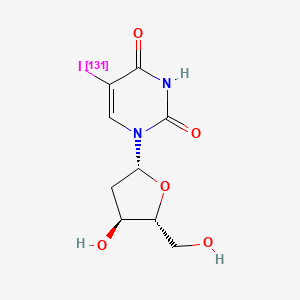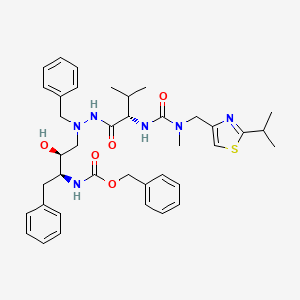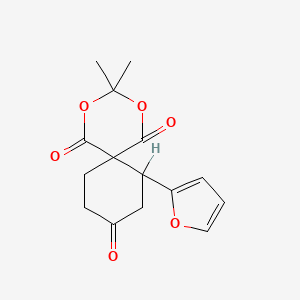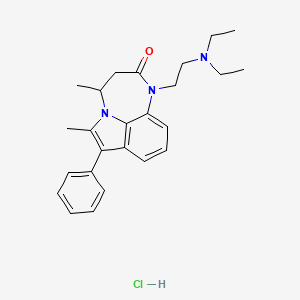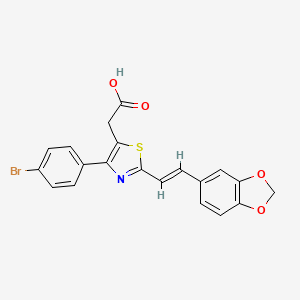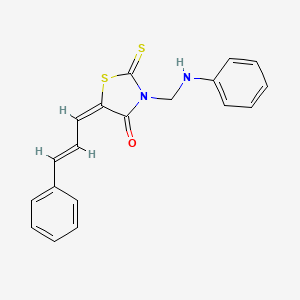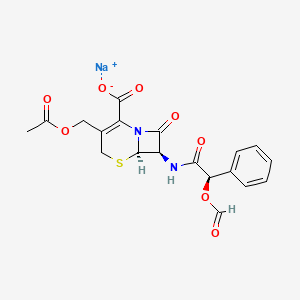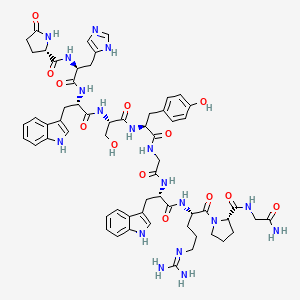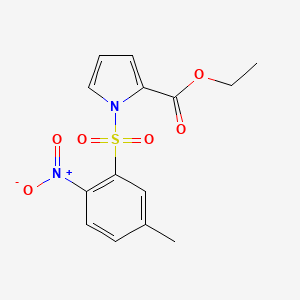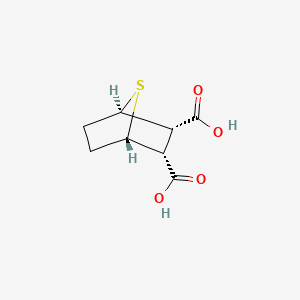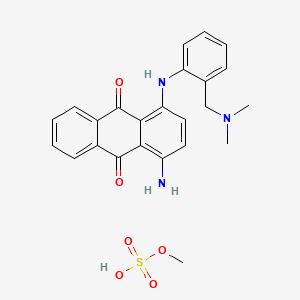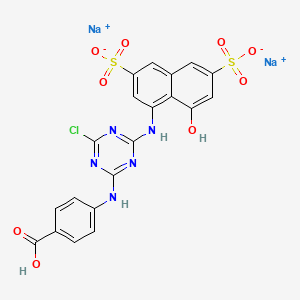
Disodium hydrogen 4-((4-chloro-6-((8-hydroxy-3,6-disulphonato-1-naphthyl)amino)-1,3,5-triazin-2-yl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 305-167-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Análisis De Reacciones Químicas
EINECS 305-167-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
EINECS 305-167-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .
Mecanismo De Acción
The mechanism of action of EINECS 305-167-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the nature of the compound and its application. For instance, in a biological context, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the precise mechanism of action requires detailed studies, including molecular modeling and experimental validation .
Comparación Con Compuestos Similares
EINECS 305-167-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For example, while one compound may be more reactive under certain conditions, another might offer greater stability or specificity in its interactions. Listing similar compounds helps in understanding the broader context of its use and potential advantages .
Similar Compounds:- Formaldehyde (EINECS 200-001-8)
- Guanidinium chloride (EINECS 200-002-3)
- Dexamethasone (EINECS 200-003-9)
- Hydrocortisone 21-acetate (EINECS 200-004-4)
- Cortisone 21-acetate (EINECS 200-006-5)
Propiedades
Número CAS |
94349-49-2 |
|---|---|
Fórmula molecular |
C20H12ClN5Na2O9S2 |
Peso molecular |
611.9 g/mol |
Nombre IUPAC |
disodium;4-[[4-(4-carboxyanilino)-6-chloro-1,3,5-triazin-2-yl]amino]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14ClN5O9S2.2Na/c21-18-24-19(22-11-3-1-9(2-4-11)17(28)29)26-20(25-18)23-14-7-12(36(30,31)32)5-10-6-13(37(33,34)35)8-15(27)16(10)14;;/h1-8,27H,(H,28,29)(H,30,31,32)(H,33,34,35)(H2,22,23,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
OPOZUTFWOOGCIY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


